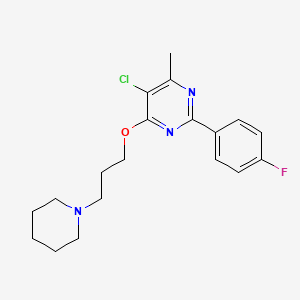

Sigma-1 receptor antagonist 3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sigma-1 receptor antagonist 3, also known as compound 135, is a potent and selective antagonist of the Sigma-1 (σ1) receptor . It has a Ki of 1.14 nM, indicating a high affinity for the σ1 receptor . This compound also inhibits the Human Ether-a-go-go-Related Gene (hERG) with an IC50 of 1.54 μM . It has potential therapeutic applications in the treatment of neuropathic pain .

Chemical Reactions Analysis

Sigma-1 receptor antagonist 3 modifies the chaperoning activity of the sigma-1 receptor by increasing opioid signaling and decreasing NMDAR responses . This results in enhanced opioid antinociception and decreased sensory hypersensitivity that characterizes pathological pain conditions .Physical And Chemical Properties Analysis

The Sigma-1 receptor antagonist 3 is a small, ligand-regulated integral membrane protein involved in cell homeostasis and the cellular stress response . It has a multitude of protein and small molecule interaction partners with therapeutic potential .Wissenschaftliche Forschungsanwendungen

Pain Management

Sigma-1 receptor antagonists are being researched for their potential in pain management. The sigma-1 receptor is a molecular chaperone that interacts with various proteins, including NMDA and opioid receptors, to modulate their activity. This interaction plays a critical role in pain perception, particularly in chronic pain states. The antagonists' ability to inhibit these interactions provides a rationale for their use in pain management, either as standalone treatments or in combination with opioids, to enhance analgesic effects without significantly increasing opioid-related side effects (Vela, Merlos, & Almansa, 2015); (Zamanillo, Romero, Merlos, & Vela, 2013).

Neuropathic Pain

Sigma-1 receptor antagonists are being investigated for their potential in treating neuropathic pain. These antagonists, by modulating the sigma-1 receptor activity, show promise in managing pain conditions that are neuropathic in nature. Clinical trials are underway to confirm their efficacy in these conditions, potentially offering new therapeutic avenues for neuropathic pain management (Cirino et al., 2019); (Vidal-Torres et al., 2013).

Neuroprotective Actions

Research suggests that sigma-1 receptor antagonists have neuroprotective properties. These antagonists can modulate the sigma-1 receptor activity, thereby influencing neuroprotective mechanisms. This action is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders, where sigma-1 receptor modulation can play a role in managing symptoms or slowing disease progression (Antonini et al., 2011).

Modulation of Neurotransmitter Systems

Sigma-1 receptor antagonists are being studied for their ability to modulate various neurotransmitter systems. This modulation could be beneficial in treating conditions related to these neurotransmitter systems, such as depression, schizophrenia, and other neuropsychiatric disorders. The interaction of sigma-1 receptors with neurotransmitter receptors and ion channels highlights the potential of these antagonists in a wide range of therapeutic applications (Hayashi, 2015); (Hayashi & Su, 2004).

Influence on Cellular Signaling

Sigma-1 receptor antagonists influence various cellular signaling pathways. This influence is important in understanding their potential therapeutic applications, as these pathways are involved in a variety of physiological and pathological processes. By modulating these pathways, sigma-1 receptor antagonists could offer novel treatment strategies for a range of diseases (Nishimura et al., 2008).

Wirkmechanismus

The Sigma-1 receptor antagonist 3 acts by inhibiting the Human Ether-a-go-go-Related Gene (hERG) with an IC50 of 1.54 μM . It also interacts with a variety of protein targets to modify their function . These targets include several G-protein-coupled receptors such as the μ-opioid receptor, and ion channels such as the N-methyl-D-aspartate receptor (NMDAR) .

Zukünftige Richtungen

The Sigma-1 receptor antagonist 3 has potential therapeutic applications in the treatment of neuropathic pain . There is ongoing research into the roles of sigma receptors, especially the sigma-1 receptor subtype, in various neurological disorders . This research could lead to the development of new treatments for these conditions.

Eigenschaften

IUPAC Name |

5-chloro-2-(4-fluorophenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClFN3O/c1-14-17(20)19(25-13-5-12-24-10-3-2-4-11-24)23-18(22-14)15-6-8-16(21)9-7-15/h6-9H,2-5,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIHSWLLDNASTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)F)OCCCN3CCCCC3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2394506.png)

![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)

![(5-Bromopyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2394517.png)

![N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394519.png)

![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2394523.png)

![5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2394524.png)